molecular formula C13H14N2O7 B1204992 Acromelic acid B CAS No. 86630-10-6

Acromelic acid B

Cat. No.: B1204992
CAS No.: 86630-10-6
M. Wt: 310.26 g/mol
InChI Key: YQDHGMPCSWNBFG-PJKMHFRUSA-N
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Description

Acromelic acid B is a potent neuroexcitatory amino acid isolated from the poisonous mushroom Clitocybe acromelalga. This compound, along with acromelic acid A, was first identified in 1983 by Shirahama and Matsumoto. This compound exhibits significant neurotoxic properties, making it a valuable tool for studying neurophysiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of acromelic acid B involves a multi-step process starting from 2,6-dichloropyridine. The synthesis includes regioselective transformations such as ortho-lithiation or bromination, followed by the formation of nitroalkenes. The key steps involve a nickel-catalyzed asymmetric conjugate addition of alpha-ketoesters to the nitroalkenes, and the construction of the pyrrolidine ring through a sequence of reduction, intramolecular condensation, and reduction of the resulting ketimine .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. The compound is primarily synthesized in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions: Acromelic acid B undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Acromelic acid B has several scientific research applications:

Mechanism of Action

Acromelic acid B exerts its effects by activating ionotropic glutamate receptors in the brain. These receptors are involved in various neurophysiological processes, including memory and pain transmission. The compound’s potent neuroexcitatory activity is due to its ability to mimic the action of glutamate, leading to increased neuronal firing and excitotoxicity .

Comparison with Similar Compounds

    Domoic Acid: Another potent neurotoxin that activates ionotropic glutamate receptors.

    Kainic Acid: Shares structural similarities with acromelic acid B and exhibits similar neuroexcitatory properties.

Uniqueness: this compound is unique due to its higher potency compared to domoic acid and kainic acid. It is almost ten times more potent than domoic acid and one hundred times more potent than kainic acid, making it a valuable tool for studying neurophysiological processes .

Properties

IUPAC Name

3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7/c16-8-2-1-5(11(15-8)13(21)22)7-4-14-10(12(19)20)6(7)3-9(17)18/h1-2,6-7,10,14H,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t6-,7+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDHGMPCSWNBFG-PJKMHFRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235733
Record name Acromelic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86630-10-6
Record name Acromelic acid B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86630-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acromelic acid B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086630106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acromelic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACROMELIC ACID B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0973I7148
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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